Dimethylditetradecylammonium
Description
Overview of Quaternary Ammonium (B1175870) Compounds (QACs) in Scientific Contexts
Quaternary Ammonium Compounds (QACs) are a diverse class of chemicals characterized by a central, positively charged nitrogen atom bonded to four organic groups, typically alkyl and/or aryl substituents. nih.gov This permanent positive charge is a key feature of their molecular structure. The nature and length of the alkyl chains attached to the nitrogen atom significantly influence the compound's function, environmental fate, and physical properties. nih.gov For instance, QACs used in disinfectants often have shorter alkyl chains (C8–C16) compared to those in personal care products, which can have chains as long as 22 carbons. nih.gov
First discovered in the early 20th century, QACs have been utilized for over a century, initially for skin antisepsis in surgical settings. biologicalpreparations.commass.gov Their applications have since expanded dramatically. In scientific and industrial contexts, QACs are primarily valued for their roles as antimicrobials, surfactants, preservatives, antistatic agents, and dispersants. nih.gov They are integral components in a vast array of products, including disinfectants, sanitizers, detergents, fabric softeners, hair conditioners, and even herbicides. biologicalpreparations.commass.gov Their broad-spectrum antimicrobial activity makes them effective against many bacteria and fungi. science.govchemimpex.com
The surfactant properties of QACs, which allow them to reduce the surface tension of liquids, make them excellent cleaning agents and emulsifiers, capable of blending oil and water. chemimpex.comchembk.com This dual functionality as both a biocide and a surfactant enhances the efficacy of cleaning formulations, allowing for better penetration and removal of contaminants. chemimpex.com Due to their versatility and effectiveness, QACs are widely studied and employed in numerous fields, from food processing and horticulture to pharmaceutical and medical applications. science.gov
Historical Perspectives and Evolution of Dimethylditetradecylammonium Bromide Research
The study of QACs began in the early 1900s, with their initial application as antiseptics. biologicalpreparations.com The synthesis of a related compound, cetyltrimethylammonium bromide (CTAB), was reported in 1946 during a study on the efficacy of quaternary ammonium salts as "germicides". acs.org Research into QACs has since evolved, driven by the need for effective biocides and versatile surfactants in various industries.
This compound bromide, also known as ditetradecyldimethylammonium bromide, belongs to the dialkyldimethylammonium salt category of QACs. Research into this specific compound is often situated within the broader investigation of symmetric long-chain QACs. Early research focused on their fundamental physicochemical properties, such as their ability to form micelles and liquid crystals in aqueous solutions.
Over time, the focus of research has shifted towards harnessing its specific properties for advanced applications. The evolution of analytical techniques has allowed for more detailed studies of its interactions at a molecular level. For example, its use as a coating for capillary columns in electrophoresis demonstrates a shift from general surfactant applications to more specialized roles in analytical chemistry. sigmaaldrich.com The demand for new materials has also driven research, leading to its incorporation into ionic polymer complexes and advanced drug delivery systems like pH-sensitive liposomes. sigmaaldrich.com The trajectory of research shows a progression from foundational characterization to sophisticated, application-driven investigations.
Current Research Landscape and Emerging Trends for this compound Bromide
The current research landscape for this compound bromide is diverse, with studies spanning multiple scientific disciplines. Its utility as a versatile chemical tool continues to be explored in innovative ways.
A significant area of ongoing research is in the development of advanced materials. Scientists are using this compound bromide to prepare ionic polymer complex bulk materials that are optically active. sigmaaldrich.com Another prominent application is in the field of drug delivery, where it is used to prepare iron-porphyrin based pH-sensitive liposomes. sigmaaldrich.com These liposomes are being investigated for their potential to release therapeutic agents in specific microenvironments within the body.
In the realm of biotechnology and analytical chemistry, this compound serves as a key component in the development of biosensors. Specifically, it has been used in tyrosinase-based biosensors designed for the detection of phenol (B47542) molecules. sigmaaldrich.com Its surfactant properties are also leveraged in membrane technology studies to improve the efficiency of water purification systems. chemimpex.com
Furthermore, the cosmetic and personal care industry continues to be an area of active research. The compound's conditioning properties are utilized in hair care formulations to provide smoothness and manageability. chemimpex.com As a surfactant, it also enhances the stability and performance of creams and lotions. chemimpex.com Emerging trends suggest a continued focus on its role in creating novel functional materials, sophisticated biomedical devices, and more effective industrial and consumer formulations.
Physicochemical Properties of this compound Bromide
Below is an interactive table detailing the key physicochemical properties of the compound.
| Property | Value | Source |
| Molecular Formula | C₃₀H₆₄BrN | nih.gov |
| Molecular Weight | 518.7 g/mol | nih.gov |
| CAS Number | 68105-02-2 | sigmaaldrich.com |
| EC Number | 268-474-3 | sigmaaldrich.com |
| Melting Point | 167-169 °C | chembk.comsigmaaldrich.com |
| Synonyms | Ditetradecyldimethylammonium bromide, Dimethyldimyristylammonium Bromide | nih.gov |
| Appearance | Colorless or white crystal/powder | chembk.com |
| Solubility | Good solubility in water | chembk.com |
Synthetic Methodologies and Chemical Derivatization of this compound Bromide
This compound bromide is a quaternary ammonium compound (QAC) characterized by a central nitrogen atom bonded to two methyl groups and two tetradecyl chains, with a bromide counterion. nih.govsigmaaldrich.comnih.govsigmaaldrich.com This amphiphilic structure, possessing both hydrophilic and hydrophobic moieties, underpins its properties as a surfactant and its utility in various applications. mdpi.comchemimpex.com The synthesis and subsequent chemical modification of this and similar QACs are driven by the need to tailor their physicochemical properties for specific functions.
Structure
2D Structure
Properties
IUPAC Name |
dimethyl-di(tetradecyl)azanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H64N.BrH/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31(3,4)30-28-26-24-22-20-18-16-14-12-10-8-6-2;/h5-30H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRMGVPILCPGYNQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC[N+](C)(C)CCCCCCCCCCCCCC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H64BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987577 | |
| Record name | N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30987577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68105-02-2 | |
| Record name | Ditetradecyldimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68105-02-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethylditetradecylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068105022 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-Dimethyl-N-tetradecyltetradecan-1-aminium bromide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethylditetradecylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.231 | |
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Synthetic Methodologies and Chemical Derivatization of Dimethylditetradecylammonium Bromide
Synthetic Pathways for Dimethylditetradecylammonium Bromide Production
The primary route for the synthesis of this compound bromide and other quaternary ammonium (B1175870) salts is the Menschutkin reaction, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.gov This reaction involves the alkylation of a tertiary amine with an alkyl halide. nih.gov
Reaction of Dimethylamine (B145610) with Bromotetradecane
The synthesis of this compound bromide can be achieved through the reaction of N,N-dimethyl-n-tetradecylamine (a tertiary amine) with 1-bromotetradecane (B124005) (an alkyl halide). ajuronline.org In this SN2 reaction, the lone pair of electrons on the nitrogen atom of the tertiary amine nucleophilically attacks the electrophilic carbon atom of 1-bromotetradecane, which bears the bromine atom. The bromine atom, being a good leaving group, is displaced, resulting in the formation of the quaternary ammonium cation and a bromide anion. nih.gov
The reaction is typically carried out in a suitable solvent and may require heating to proceed at a practical rate. ajuronline.org The choice of solvent can influence the reaction rate; polar solvents can stabilize the charged transition state, thereby accelerating the reaction. nih.gov The general reaction scheme is as follows:
CH₃(CH₂)₁₃N(CH₃)₂ + CH₃(CH₂)₁₃Br → [CH₃(CH₂)₁₃]₂N(CH₃)₂⁺Br⁻
A similar, related synthesis involves the reaction of dimethylamine with two equivalents of bromotetradecane. This would be a two-step process where dimethylamine is first mono-alkylated to form N-methyl-N-tetradecylamine, which is then further alkylated to the final quaternary ammonium salt. However, the reaction of a pre-formed tertiary amine like N,N-dimethyl-n-tetradecylamine with the corresponding alkyl halide is a more direct and common approach for producing asymmetric quaternary ammonium salts.
Alternative Synthetic Routes and Their Mechanistic Studies
While the Menschutkin reaction is the most prevalent method, alternative strategies for the synthesis of QACs exist. These can include variations in the reactants and reaction conditions. For instance, instead of alkyl bromides, other alkyl halides (chlorides or iodides) can be used. jcu.cz The reactivity of the alkyl halide generally follows the order I > Br > Cl.
Alternative alkylating agents, such as dimethyl sulfate, can also be employed for the quaternization of amines under basic conditions. rsc.org Furthermore, solvent-free synthetic methods have been explored for the production of dialkyl dimethyl quaternary ammonium bromides, offering potential environmental and processing advantages. ajuronline.org
Mechanistic studies, often employing computational methods like Density Functional Theory (DFT), have provided detailed insights into the SN2 pathway of the Menschutkin reaction. nih.govresearchgate.net These studies confirm that the reaction proceeds through a transition state where the new carbon-nitrogen bond is forming concurrently with the breaking of the carbon-halide bond. nih.gov The nature of the solvent has been shown to affect the geometry and energy of this transition state. nih.govresearchgate.net In the gas phase or non-polar solvents, the product is typically an ion pair, whereas in polar solvents, solvent-separated ions are more likely to be formed. researchgate.net
Characterization Techniques in this compound Bromide Synthesis Research
The successful synthesis and purification of this compound bromide require thorough characterization to confirm its chemical structure and purity. A suite of analytical techniques is commonly employed for this purpose. nih.govmdpi.comresearchgate.netanrtech.com
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule. The spectrum of this compound bromide would show characteristic peaks for C-H stretching and bending vibrations from the alkyl chains and methyl groups, as well as C-N bond vibrations. mdpi.comresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed molecular structure. mdpi.comresearchgate.net ¹H NMR provides information on the different types of protons and their neighboring atoms, while ¹³C NMR identifies the various carbon environments in the molecule. 2D NMR techniques like COSY can further confirm the connectivity between protons. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can further confirm the structure. mdpi.com The cationic part of the molecule, the this compound ion, would be detected.
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability and phase behavior of the compound. mdpi.com
The following table summarizes the key characterization techniques and the information they provide:
| Technique | Information Obtained |
| FTIR Spectroscopy | Identification of functional groups (C-H, C-N) |
| NMR Spectroscopy (¹H, ¹³C) | Detailed molecular structure and connectivity |
| Mass Spectrometry | Molecular weight and structural fragmentation |
| Thermal Analysis (TGA, DSC) | Thermal stability and phase transitions |
Derivatization Strategies for Functionalizing this compound Bromide
The functional properties of this compound bromide can be tailored for specific applications through chemical derivatization. These modifications can be aimed at enhancing its biocompatibility or tuning its surface-active properties.
Modifications for Enhanced Biocompatibility
While QACs are effective antimicrobial agents, their interaction with biological membranes can sometimes lead to cytotoxicity. nih.gov To improve biocompatibility, derivatization strategies can be employed. One approach involves the surface modification of materials that use this compound bromide. For example, nanoparticles stabilized with a similar QAC, didodecyldimethylammonium (B1216837) bromide (DDAB), showed improved stability and lower cytotoxicity when modified with biocompatible polymers like polyvinyl alcohol (PVA) and polyethylene (B3416737) glycol (PEG). nih.gov
Another strategy involves replacing the QAC on a surface with other molecules. For instance, the cetyltrimethylammonium bromide (CTAB) cap on gold nanorods has been replaced with organothiol compounds to reduce cytotoxicity and allow for further biofunctionalization. acs.org These approaches suggest that the biocompatibility of systems involving this compound bromide could be enhanced by introducing a secondary, biocompatible molecular layer or by creating covalent linkages to a substrate to prevent leaching.
Structural Alterations for Tuned Surface Activity
The surface activity of QACs is intrinsically linked to their molecular structure, particularly the length of the alkyl chains. nih.gov The balance between the hydrophilic quaternary ammonium head group and the hydrophobic alkyl tails determines properties such as critical micelle concentration (CMC), surface tension reduction, and interaction with surfaces. mdpi.com
Structural alterations to tune surface activity can include:
Varying Alkyl Chain Length: The effectiveness of QACs often depends on the length of their alkyl chains. mdpi.com Synthesizing analogues of this compound bromide with different alkyl chain lengths (e.g., C12, C16, C18) can modulate their hydrophobicity and, consequently, their surface activity and biological efficacy. nih.govjcu.cz
Introducing Functional Groups: Incorporating other functional groups into the QAC structure can impart new properties. For example, the synthesis of QACs with amide linkages can improve water solubility and affect aggregation behavior. acs.org
Formation of Gemini (B1671429) Surfactants: Gemini surfactants, which consist of two QAC moieties connected by a spacer, often exhibit superior surface activity and lower CMCs compared to their single-chain counterparts. nih.gov Modifying the structure of this compound bromide to create a gemini surfactant is a potential strategy for enhancing its performance.
The modification of surfaces with QACs can also tune the properties of the material itself. For example, the modification of cellulose (B213188) nanocrystals with CTAB was found to increase their hydrophobicity and decrease their total surface energy. nih.gov Similarly, modifying activated carbon with QACs can alter its surface charge distribution. nih.gov
The following table provides examples of structural modifications and their effects on the properties of QACs:
| Modification Strategy | Effect on Properties |
| Varying Alkyl Chain Length | Alters hydrophobicity, CMC, and biological activity |
| Introducing Amide Groups | Can improve water solubility and modify aggregation |
| Creating Gemini Surfactants | Often lowers CMC and enhances surface activity |
| Surface Grafting/Modification | Can enhance biocompatibility and tune surface energy |
Advanced Applications of Dimethylditetradecylammonium Bromide in Scientific Domains
Biochemistry and Biomedical Research Applications
In the realms of biochemistry and biomedical research, dimethylditetradecylammonium bromide (DTDAB) is utilized for its ability to form structured assemblies like liposomes and to modify surfaces, which is crucial for drug delivery, analytical separations, and biosensing.
Liposome (B1194612) and Vesicle Formation for Drug Delivery Systems
This compound bromide is a key component in the formulation of cationic liposomes, which are spherical vesicles composed of a lipid bilayer. cd-bioparticles.net These structures can encapsulate therapeutic agents, protecting them from degradation and facilitating their delivery to target cells. cd-bioparticles.net The positive charge imparted by DTDAB allows for interaction with negatively charged nucleic acids, making these liposomes effective carriers for DNA and RNA in gene therapy applications. cd-bioparticles.net The formation of stable vesicles is a critical attribute, with studies characterizing the thermal behavior of DTDAB dispersions, which can exist in either a gel or a liquid-crystalline state depending on the temperature. nih.gov
The inclusion of cationic lipids like DTDAB in liposome formulations can be optimized to enhance the delivery process. For instance, increasing the ratio of cationic lipid to a neutral lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (B1670885) (DOPE) has been shown to improve the transfection efficiency of the liposomes. nih.gov Furthermore, DTDAB plays a role in anchoring nanoparticles, such as gold nanoparticles, onto the liposome surface, which can be used to trigger drug release. nih.gov
Fe-porphyrin Based pH-Sensitive Liposomes
A notable application of DTDAB is in the creation of novel pH-sensitive liposomes designed for anticancer drug delivery. researchgate.net These liposomes incorporate Fe-porphyrin, which acts as a superoxide (B77818) dismutase (SOD) mimic. researchgate.net The formulation consists of a combination of cationic and anionic lipids, including DTDAB, L-α-phosphatidylcholine (DMPC), sodium oleate, and Tween-80. researchgate.net
These liposomes are engineered to be stable at neutral pH but become unstable in the acidic environments characteristic of endosomes within cancer cells. researchgate.net This pH sensitivity facilitates the rapid release of the encapsulated Fe-porphyrin into the cytosol of the cancer cell, leading to high cytotoxicity. researchgate.net Research has demonstrated that these Fe-porphyrin-loaded liposomes, with a size of approximately 30 nm, exhibit a significantly lower EC50 value (the concentration required to kill 50% of cells) compared to the conventional chemotherapy drug cisplatin, highlighting their potential as a potent class of anticancer agents. researchgate.net
| Liposome Component | Function in Formulation |
| This compound bromide (DTDAB) | Cationic lipid, contributes to vesicle structure and pH sensitivity. researchgate.net |
| Fe-porphyrin | Active agent, acts as a superoxide dismutase (SOD) mimic. researchgate.net |
| L-α-phosphatidylcholine (DMPC) | Primary phospholipid component forming the bilayer. researchgate.net |
| Sodium oleate | Anionic lipid, contributes to pH sensitivity. researchgate.net |
| Tween-80 | Surfactant, aids in stabilization of the liposome. researchgate.net |
Protein-Dye Complex Analysis in Capillary Electrophoresis
This compound bromide is employed to coat the inner walls of capillary columns used in capillary electrophoresis (CE) for the analysis of protein-dye complexes. sigmaaldrich.comsigmaaldrich.com Capillary electrophoresis is a powerful analytical technique that separates components of a mixture based on their electrophoretic mobility in an electric field within a narrow capillary. libretexts.org The use of DTDAB is particularly advantageous in a method known as capillary zone electrophoresis (CZE). libretexts.org
Self-Assembled Surfactant Coatings for Capillary Electrophoresis
DTDAB, as a double-chained cationic surfactant, has the ability to adsorb onto the negatively charged surface of fused-silica capillaries, forming stable, self-assembled bilayer coatings. nih.govnih.gov This surface modification is crucial for preventing the adsorption of proteins onto the capillary wall, which would otherwise lead to poor peak shape and low separation efficiency. nih.gov These semipermanent coatings are more stable than those formed by similar single-chained surfactants like cetyltrimethylammonium bromide (CTAB). nih.gov
The stability of these DTDAB coatings is influenced by several factors. It is improved by increasing the ionic strength and by using buffer anions that lower the critical micelle concentration of the surfactant. nih.gov Higher buffer pH and the use of smaller diameter capillaries also enhance the stability of the coating. nih.gov
Impact on Electroosmotic Flow and Peak Resolution in Electrophoretic Separations
The coating of the capillary wall with the cationic DTDAB neutralizes the negative surface charge of the silica, which in turn reverses the direction of the electroosmotic flow (EOF). nih.gov EOF is the bulk flow of liquid in the capillary induced by the applied electric field. nih.gov The reversed EOF generated by DTDAB coatings is significantly greater than that produced by single-chained surfactants. nih.gov
This stable, reversed EOF allows for the efficient separation of cationic proteins with exceptionally high plate counts, reaching up to 1.05 million plates/m. nih.gov The homogeneity and greater surface coverage provided by the DTDAB bilayer allow for the removal of excess surfactant from the capillary before analysis. nih.gov This results in highly reproducible separations, with run-to-run migration time reproducibility reported to be between 0.6-1.0% relative standard deviation (RSD) for multiple consecutive runs without needing to regenerate the coating. nih.govnih.gov
| Parameter | Finding | Reference |
| Coating Stability | DTDAB forms more stable coatings than single-chained surfactants like CTAB. | nih.gov |
| Electroosmotic Flow (EOF) | The reversed EOF is 60% greater for DTDAB than for C16TAB at pH 2. | nih.gov |
| Separation Efficiency | Achieved efficiencies range from 560,000 to 1,050,000 plates/m for basic proteins. | nih.govnih.gov |
| Reproducibility | Migration time reproducibility of 0.6-1.0% RSD over 10 successive runs without regeneration. | nih.govnih.gov |
Biosensor Development for Molecular Detection
This compound bromide serves as a component in the fabrication of biosensors. sigmaaldrich.comsigmaaldrich.com A biosensor is an analytical device that combines a biological component with a physicochemical detector to detect chemical substances. The surface modification properties of DTDAB are key to its role in this application.
Specifically, it has been used as a component in tyrosinase-based biosensors for the detection of phenol (B47542) molecules. sigmaaldrich.comsigmaaldrich.com In this context, the surfactant likely plays a role in immobilizing the enzyme (tyrosinase) onto the sensor's surface and creating a favorable microenvironment for the enzymatic reaction. The surface modification of materials like silicon nanowires or gold nanorods is a critical step in creating highly sensitive and selective biosensors. researchgate.netnih.gov While the specific mechanism of DTDAB in the tyrosinase biosensor is not detailed in the provided results, the principle of using surfactants to modify sensor surfaces to enhance performance is well-established. nih.govcapes.gov.br These modifications can create surfaces with specific charges or functionalities, facilitating the attachment of biomolecules like antibodies or enzymes for targeted detection. nih.gov
Biochemical Reagent Applications
Beyond biosensors, this compound bromide serves as a versatile biochemical reagent. Its cationic and lipid-like structure makes it suitable for creating liposomes and other lipid-based nanoparticles. medchemexpress.com These structures are often explored for applications in gene delivery and drug delivery systems. medchemexpress.com For instance, it has been used to prepare pH-sensitive liposomes which can be designed to release their contents under specific physiological conditions. sigmaaldrich.com
Furthermore, its properties as a surfactant are utilized in analytical techniques such as capillary electrophoresis, where it can be used to coat capillary columns for the separation of protein-dye complexes. sigmaaldrich.com It is also a component in the formation of optically active ionic polymer complexes. sigmaaldrich.com
Materials Science and Nanotechnology Applications
In the realms of materials science and nanotechnology, this compound bromide is primarily employed as a stabilizing and capping agent in the synthesis of various nanoparticles.
This compound bromide (DDAB) plays a crucial role as a cationic surfactant in the synthesis and stabilization of nanoparticles, including those made from gold (Au) and biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA). researchgate.netnih.gov During synthesis, the DDAB molecules form a protective layer or capping shell around the nanoparticle core. The positively charged ammonium (B1175870) head groups orient towards the aqueous medium, imparting a positive surface charge to the nanoparticles. researchgate.netnih.gov
This electrostatic charge creates repulsion between the particles, preventing them from aggregating and thus ensuring the stability of the nanoparticle dispersion. researchgate.net In the case of gold nanoparticles, DDAB passivates the core through interactions with the positively charged ammonium groups, anchoring a lipid bilayer to the surface. researchgate.net This stabilization is critical for the subsequent use of these nanoparticles in various applications, such as their complexation with DNA, where DDAB-coated nanoparticles show dramatically increased stability. researchgate.net
The synthesis of stable gold nanoparticles (AuNPs) using this compound bromide is a foundational step for the development of plasmonic nanosensors. Gold nanoparticles exhibit a phenomenon known as surface plasmon resonance (SPR), where they absorb and scatter light at a specific wavelength, which is highly sensitive to the size, shape, and surrounding dielectric environment of the nanoparticles. This property is the basis of plasmonic sensing.
By providing robust stabilization, DDAB ensures that the AuNPs maintain their size and colloidal stability, which is essential for a consistent and reproducible plasmonic response. researchgate.net The characterization of these DDAB-stabilized AuNPs often involves UV-vis spectroscopy to confirm their plasmonic properties. researchgate.net The functional surface created by the DDAB layer can also be used to attach specific recognition elements, further tailoring the nanoparticles for use in highly selective plasmonic biosensors.
The use of this compound bromide as a stabilizer has a direct influence on the final size and size distribution of the resulting nanoparticles. Research has shown that using DDAB as a stabilizer in the preparation of PLGA nanoparticles leads to monodisperse (uniformly sized) preparations with diameters of approximately 100 nm. nih.gov
The concentration of the stabilizer can be varied to control particle diameter. nih.gov In the synthesis of gold nanoparticles, the presence of a stabilizing agent like DDAB can slow down the reduction process of the gold salt by interfering with the contact between the reductant and the metal surface. This moderation of the reaction rate can lead to an increase in the final nanoparticle size. researchgate.net Achieving a narrow size distribution is critical, as nanoparticle properties and their biological interactions are often size-dependent. nih.gov
The table below details the characteristics of nanoparticles prepared using DDAB as a stabilizer. nih.gov
| Nanoparticle Type | Polymer | Stabilizer | Typical Diameter | Surface Charge |
| Polymeric Nanoparticles | PLGA | DDAB | ~100 nm | Positive |
Ionic Polymer Complex Materials Development
The development of novel materials through the complexation of ionic polymers with oppositely charged surfactants is an area of active research. DTTAB, with its cationic nature, readily interacts with anionic polymers to form stable complexes with tailored properties.
One significant application is the formation of ionic polymer complex bulk materials. sigmaaldrich.com Research has demonstrated that DTTAB can be used to prepare optically active ionic polymer complexes. sigmaaldrich.com This process involves the electrostatic interaction between the cationic DTTAB and an anionic polymer, leading to the formation of a new material with distinct structural and optical characteristics. These complexes have potential applications in specialized optical devices and chiral separation technologies.
A prominent example of this interaction is with the polyanion poly(styrenesulfonate) (PSS). nih.govsigmaaldrich.com The strong electrostatic attraction between the positively charged head group of DTTAB and the negatively charged sulfonate groups of PSS drives the formation of a DTTAB-PSS complex. This interaction is fundamental to the development of structured materials like supramolecular films.
Membrane Technology Research
In the field of membrane technology, DTTAB is explored for its potential in creating and modifying membranes for various separation and transport processes. Its surfactant properties allow it to be a key component in the formulation of liquid membranes.
Liquid membranes are systems where a liquid phase, often containing a carrier molecule, is immobilized within a porous support and separates two other liquid phases (the source and receiving phases). These membranes can facilitate the selective transport of specific molecules or ions. Research has shown the potential of liquid membranes for applications such as drug removal in overdose treatments, where they have been used to transport barbiturates. nih.gov The efficiency of transport in these systems can be influenced by factors like the composition of the membrane phase, pH, and temperature. nih.govresearchgate.net DTTAB, as a cationic surfactant, can act as a carrier or modify the interface properties within these emulsion-based membrane systems to enhance transport efficiency. nih.gov
Supramolecular Film Formation for Adsorption Applications
The self-assembly of DTTAB with polyelectrolytes like PSS is utilized to create thin, structured films with high adsorption capacities. sigmaaldrich.com These supramolecular films are constructed through a layer-by-layer deposition technique, where alternating layers of the cationic DTTAB and the anionic PSS are deposited onto a substrate.
The resulting DTTAB-PSS films possess a unique architecture characterized by a high surface area and specific functional groups, making them highly effective for adsorbing target substances from solutions. sigmaaldrich.com The stability and functionality of these films are governed by the strong electrostatic interactions between the two components.
A notable application of DTTAB-PSS films is in the capture of oil from water. The mechanism relies on the dual nature of the film's surface. The film is composed of both hydrophobic and hydrophilic domains. The long tetradecyl chains of the DTTAB molecules create a hydrophobic environment, while the sulfonate groups of the PSS and the cationic head groups of DTTAB provide hydrophilic and charged sites.
When the DTTAB-PSS film comes into contact with an oil-in-water emulsion, the hydrophobic alkyl chains of the DTTAB molecules interact strongly with the oil droplets through van der Waals forces. This interaction facilitates the adhesion and coalescence of the oil onto the film's surface, effectively separating it from the aqueous phase. The electrostatic interactions within the film provide the structural integrity necessary for the film to act as a robust capture medium.
Antimicrobial and Biocidal Research
Quaternary ammonium compounds, including DTTAB, are widely recognized for their potent antimicrobial properties. scispace.com The structure of DTTAB, featuring a positively charged nitrogen atom and two long hydrophobic alkyl chains, is key to its efficacy against a broad spectrum of microorganisms.
Efficacy Against Bacterial and Fungal Pathogens
DTTAB has demonstrated significant biocidal activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. scispace.comdovepress.com The effectiveness of quaternary ammonium salts is often related to the length of their alkyl chains, with chain lengths between C12 and C16 generally showing optimal activity. scispace.com DTTAB, with its two C14 chains, fits within this effective range.
Research has shown that the antimicrobial potency can be quantified using metrics like the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. dovepress.com Studies on related quaternary ammonium compounds have demonstrated their ability to inhibit the growth of pathogens such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and the fungus Candida albicans. scispace.comdovepress.com The efficacy can be influenced by factors such as the specific microbial strain and the presence of organic matter, which can sometimes reduce the disinfectant's activity. nih.govresearchgate.net
| Compound Class | Target Organism | Type | Observed Activity |
|---|---|---|---|
| Quaternary Ammonium Compounds | Staphylococcus aureus | Gram-positive Bacteria | High Efficacy scispace.com |
| Quaternary Ammonium Compounds | Escherichia coli | Gram-negative Bacteria | Moderate to High Efficacy scispace.comresearchgate.net |
| Quaternary Ammonium Compounds | Candida albicans | Fungus | High Efficacy scispace.comdovepress.com |
Mechanisms of Antimicrobial Action at the Cellular Level
The primary mechanism of antimicrobial action for DTTAB involves the disruption of the microbial cell membrane. scispace.comnih.gov This process is initiated by the electrostatic attraction between the positively charged cationic head of the DTTAB molecule and the negatively charged components of the bacterial or fungal cell surface, such as phospholipids (B1166683) and teichoic acids in Gram-positive bacteria. nih.govnih.gov
Following this initial binding, the long, hydrophobic tetradecyl chains penetrate and embed themselves into the lipid bilayer of the cell membrane. nih.govnih.gov This insertion disrupts the highly ordered structure of the membrane, leading to several detrimental effects:
Increased Membrane Permeability: The disruption of the lipid bilayer creates pores or channels, compromising the membrane's function as a selective barrier. youtube.com
Leakage of Cellular Contents: This loss of integrity allows essential intracellular components, such as ions (e.g., potassium), metabolites, and RNA, to leak out of the cell. scispace.com
Disruption of Membrane-Bound Processes: Key cellular processes that occur at the membrane, such as respiration and ATP synthesis, are inhibited due to the disorganization of membrane proteins and the dissipation of the proton motive force. nih.gov
Ultimately, this cascade of events leads to the inhibition of cell growth and, at sufficient concentrations, cell death. researchgate.net The dual-chain structure of DTTAB enhances its ability to disrupt the membrane compared to single-chain surfactants, contributing to its potent biocidal activity. rsc.org
Disruption of Microbial Cell Membranes
This compound bromide is recognized for its potent antimicrobial activity, which is primarily attributed to its ability to disrupt the integrity of microbial cell membranes. chemimpex.comresearchgate.net As a cationic surfactant, its structure comprises a positively charged quaternary ammonium head group and two long hydrophobic tetradecyl chains. nih.gov This amphiphilic nature is crucial for its interaction with the microbial cell surface. researchgate.net
The antimicrobial mechanism is initiated by the electrostatic attraction between the positively charged head of the this compound bromide molecule and the negatively charged components of the microbial cell membrane, such as acidic phospholipids. researchgate.net Following this initial binding, the long hydrophobic alkyl chains penetrate the hydrophobic core of the cell's lipid bilayer. hnu.edu.cn This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane fluidity and the formation of pores. researchgate.nethnu.edu.cn The resulting damage causes the leakage of essential intracellular components, such as ions, metabolites, and genetic material, ultimately leading to cell death. hnu.edu.cn
Effects on Antibiotic Resistance Mechanisms
The widespread use of quaternary ammonium compounds like this compound bromide in various household and industrial products has raised concerns about the development of antibiotic resistance. hnu.edu.cn Prolonged exposure of microbial communities to sublethal concentrations of these compounds can create a selective pressure that favors the survival and proliferation of less susceptible bacterial strains. hnu.edu.cnresearchgate.net
Research suggests that the mechanisms conferring resistance to quaternary ammonium compounds may also contribute to decreased susceptibility to certain antibiotics. hnu.edu.cn This phenomenon, known as cross-resistance, is a significant public health concern. The emergence of bacteria that are resistant to both disinfectants and clinically relevant antibiotics can complicate infection control efforts in healthcare and community settings. hnu.edu.cnresearchgate.net The potential for this compound bromide to contribute to the selection and spread of antibiotic-resistant bacteria underscores the importance of its judicious use. hnu.edu.cn
Applications in Disinfectants and Antiseptics Research
Leveraging its effective antimicrobial properties, this compound bromide is a subject of significant interest in the research and development of new disinfectants and antiseptics. chemimpex.comalfa-chemical.com Its broad-spectrum activity against a variety of bacteria and fungi makes it a valuable component in formulations intended for use in healthcare environments and for general hygiene. chemimpex.comaldebaransistemas.com
Research focuses on its efficacy as a biocide in various formulations. chemimpex.com It is often incorporated into surface disinfectants for floors and walls, as well as into antiseptic products. aldebaransistemas.com The compound's surfactant properties also contribute to its effectiveness in cleaning formulations by reducing surface tension, which allows for better penetration and removal of microbial contaminants. chemimpex.com
Table 1: Research Applications of this compound Bromide in Antimicrobial Products
| Application Area | Research Focus | Desired Outcome |
| Healthcare Disinfectants | Efficacy against nosocomial pathogens | Prevention of hospital-acquired infections |
| Antiseptic Formulations | Skin compatibility and antimicrobial activity | Safe and effective topical antiseptics |
| Biocidal Coatings | Long-lasting antimicrobial surfaces | Reduction of microbial contamination on surfaces |
Catalysis and Chemical Reaction Facilitation
Beyond its biological applications, this compound bromide serves as a versatile tool in the field of chemistry, particularly in catalysis and the facilitation of chemical reactions. Its utility in this domain stems from its properties as a phase transfer catalyst and its ability to form micelles in solution.
As a phase transfer catalyst, this compound bromide can facilitate reactions between reactants that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase). The quaternary ammonium cation can pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic-soluble reactant. This process can significantly increase reaction rates and yields.
Furthermore, as a surfactant, this compound bromide self-assembles into micelles above a certain concentration known as the critical micelle concentration (CMC). researchgate.netnih.gov These micellar aggregates possess a hydrophobic core and a hydrophilic surface, creating a unique microenvironment that can catalyze certain chemical reactions. google.com For instance, the micellar core can solubilize nonpolar reactants in an aqueous medium, bringing them into close proximity and enhancing the reaction rate. This principle is utilized in various synthetic processes, including the formation of nanoparticles. google.com The compound can also act as a template for the synthesis of nanostructured materials, where the micellar structure directs the organization of the forming material. rsc.orgelsevierpure.com
Table 2: Catalytic and Facilitative Roles of this compound Bromide
| Role | Mechanism | Example Application |
| Phase Transfer Catalyst | Transports reactants across immiscible liquid phases | Organic synthesis |
| Micellar Catalyst | Creates a microenvironment to enhance reaction rates | Nanoparticle synthesis google.com |
| Template | Directs the formation of nanostructures | Synthesis of mesoporous materials rsc.org |
Theoretical and Computational Studies of Dimethylditetradecylammonium Bromide
Molecular Dynamics Simulations of Dimethylditetradecylammonium Bromide Systems
Molecular dynamics (MD) simulations offer a powerful lens to observe the self-assembly processes of surfactant molecules in solution, which are often too fast or small-scale for direct experimental observation. While specific MD studies focusing exclusively on this compound Bromide are not widely published, extensive research on its close analogue, didodecyldimethylammonium (B1216837) bromide (DDAB), provides a robust framework for understanding its behavior.
These simulations typically use realistic atomistic or coarse-grained models, such as the Martini force field, to represent the surfactant and water molecules. researchgate.net The process involves setting up a simulation box with surfactant monomers distributed in water and running the simulation for a duration long enough to observe aggregation phenomena like monomer addition, micelle fusion, and dissolution. pageplace.de For double-chain surfactants like di-TDAB, simulations show a strong tendency to form bilayer structures or vesicles rather than simple spherical micelles, a behavior driven by the packing parameter of the molecule. acs.org The two long hydrocarbon chains favor flatter aggregate structures. MD simulations can elucidate the structure of these aggregates, the ordering of the surfactant tails within the hydrophobic core, and the arrangement of the headgroups and counterions at the aggregate-water interface. researchgate.netacs.org
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure of molecules, providing insights into their reactivity and intermolecular interactions. semnan.ac.ir These methods solve the electronic Schrödinger equation to determine properties like the distribution of electrons in molecular orbitals, ground-state energy, and equilibrium geometry. semnan.ac.irresearchgate.net
For molecules like this compound Bromide, these calculations can predict:
Effective charges on atoms: Understanding the charge distribution, particularly on the polar headgroup, helps explain electrostatic interactions with water, counterions, and other molecules. ijirt.org
Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to participate in chemical reactions.
Molecular Geometry: Calculations can determine the most stable conformation of the surfactant molecule, including the arrangement of its two tetradecyl chains.
Studies on the related DDAB have used quantum mechanical calculations to determine the minimum area per molecule (A_min), finding good agreement with experimental values. researchgate.net Furthermore, calculations have been used to demonstrate the influence of di-TDAB on the electronic properties of other molecules, such as inducing a loss of symmetry in porphyrin, highlighting its significant intermolecular electronic effects. researchgate.net
Modeling of Self-Assembly and Micellization Behavior
The hallmark of surfactants is their ability to spontaneously self-assemble into organized structures called micelles or other aggregates in a solvent. This process, known as micellization, is a complex phenomenon driven by a delicate balance of forces, primarily the hydrophobic effect. For double-chain surfactants like di-TDAB, this self-assembly can lead to the formation of vesicles or lamellar phases. researchgate.net The study of its aggregation is often conducted in mixed systems with polymers or other surfactants, which can significantly influence its behavior. researchgate.netnih.gov
The Critical Micelle Concentration (CMC) is the specific concentration at which surfactant monomers begin to form aggregates in significant numbers. Below the CMC, surfactants exist mainly as monomers, while above it, they form micelles in equilibrium with monomers. For di-TDAB, this value is often referred to as the critical aggregation concentration (cac) because it may form aggregates like vesicles or clusters, especially in mixed systems, at concentrations below the traditional CMC. nih.govresearchgate.net The CMC or cac is a key parameter indicating the surfactant's efficiency. It is commonly determined experimentally by detecting a sharp change in a physical property of the solution versus concentration. Techniques include surface tension, conductivity, and fluorescence spectroscopy. acs.orgresearchgate.netresearchgate.net
The aggregation of di-TDAB is often studied in the presence of co-solutes like non-ionic polymers, which can lead to complex formation at a cac well below the surfactant's own CMC. nih.gov
Table 1: Critical Aggregation Concentration (cac) of this compound Bromide (di-TDAB) in Mixed Systems
| Co-solute | Method | Temperature (K) | cac (mol/L) |
|---|---|---|---|
| Pluronic L64 | Surface Tension | 298.15 | Not specified |
| Pluronic F68 | Dynamic Surface Tension | Not specified | Not specified |
The spontaneity and driving forces of the micellization process are described by thermodynamic parameters such as the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of micellization. These values can be derived from the temperature dependence of the CMC. researchgate.net
Gibbs Free Energy (ΔG°mic): A negative value indicates that micellization is a spontaneous process. It is calculated from the CMC using the equation ΔG°mic = RT ln(XCMC), where XCMC is the CMC in mole fraction units. For ionic surfactants, a term related to the degree of counterion binding is included. researchgate.net
Enthalpy (ΔH°mic): This represents the heat change during micellization. It can be endothermic (heat absorbed) or exothermic (heat released) and is often determined using the van't Hoff equation.
Entropy (ΔS°mic): This parameter reflects the change in randomness of the system. For many surfactants, micellization is primarily an entropy-driven process, where the large positive entropy change results from the release of ordered water molecules from around the hydrophobic tails of the surfactant monomers into the bulk water.
For di-TDAB and its mixtures, thermodynamic parameters have been determined, confirming that the aggregation process is spontaneous. researchgate.net
Table 2: Thermodynamic Parameters of Micellization for di-TDAB Systems
| System | Parameter | Value | Conditions |
|---|---|---|---|
| di-TDAB + Pluronic L64 | ΔG°mic | Negative (spontaneous) | Aqueous solution |
Note: Specific numerical values vary depending on the exact composition of the mixed system and temperature.
This compound Bromide is highly surface-active, meaning it readily adsorbs at interfaces, such as the air-water interface, thereby reducing the surface tension of the solution. researchgate.net The effectiveness of a surfactant is often judged by how much it can lower the surface tension.
From surface tension measurements, several key interfacial parameters can be calculated using the Gibbs adsorption equation: nih.gov
Surface Excess Concentration (Γmax): This is the maximum concentration of surfactant molecules adsorbed per unit area at the interface at saturation.
Minimum Area per Molecule (Amin): This represents the average area occupied by each surfactant molecule at the interface. It is inversely related to Γmax (Amin = 1 / (NAΓmax), where NA is Avogadro's number).
These parameters provide insight into the packing density of the surfactant molecules at the interface. Studies on di-TDAB in mixed systems have determined these values to characterize their interfacial behavior. researchgate.net
Table 3: Interfacial Properties of this compound Bromide (di-TDAB) Systems
| System | Parameter | Method |
|---|---|---|
| di-TDAB + Pluronic L64 | Surface Excess (Γmax) | Surface Tension |
| di-TDAB + Pluronic L64 | Minimum Area per Molecule (Amin) | Surface Tension |
| di-TDAB + Pluronic F68 | Surface Excess (Γmax) | Dynamic Surface Tension |
Note: The values of these parameters are highly dependent on the composition of the mixture. researchgate.net
This compound Bromide is frequently studied in combination with other surfactants or polymers to create mixed systems with tailored properties. researchgate.netresearchgate.netresearchgate.net When two or more surfactants are mixed, they can form mixed micelles, and their interaction can be synergistic, antagonistic, or ideal.
Synergism: The mixture shows properties (e.g., a lower CMC) that are more favorable than the individual components. This is often due to attractive interactions between the different headgroups (e.g., cationic and anionic) or more efficient packing that reduces repulsion.
Antagonism: The mixture's properties are less favorable than expected from ideal mixing. For di-TDAB mixed with the non-ionic polymer Pluronic L64, interactions have been found to be non-ideal and antagonistic. researchgate.net This can be caused by repulsive interactions or steric hindrance that disrupts the optimal packing of the primary surfactant. researchgate.net
Ideal Behavior: The components mix without any specific interaction.
The nature of these interactions can be quantified using the regular solution theory, which calculates an interaction parameter (β). researchgate.netresearchgate.net A negative β value indicates attractive interactions (synergism), while a positive value signifies repulsive interactions (antagonism). researchgate.net For the di-TDAB/Pluronic L64 system, the repulsive nature is attributed to the disruption of the hydrophilic polymer's microenvironment by the hydrophobic chains of the surfactant. researchgate.net
Theoretical Frameworks for Understanding Interactions with Biological Systems
The interaction of this compound bromide (DTDAB) with biological systems, particularly with the lipid bilayers of cell membranes and proteins, can be elucidated through various theoretical and computational frameworks. These models provide molecular-level insights into the mechanisms driving the association of DTDAB with biological components and the resulting structural and energetic consequences. The primary computational techniques employed for this purpose are molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, often based on Density Functional Theory (DFT).
Molecular dynamics simulations are a powerful tool for studying the dynamic behavior of DTDAB within a simulated biological environment, such as a lipid bilayer suspended in water. These simulations can track the movement of every atom in the system over time, providing a detailed view of how DTDAB molecules insert into, aggregate within, or alter the properties of the membrane. All-atom MD simulations, in particular, have been effectively used to investigate the phase behavior of dialkyldimethylammonium bromide bilayers with varying alkyl chain lengths. researchgate.net These studies reveal that the length of the alkyl chains significantly influences the phase of the bilayer, such as an interdigitated gel phase or a ripple gel phase. researchgate.net Based on simulations of similar surfactants with C12 and C16 alkyl chains, it is understood that DTDAB, with its two C14 chains, would also induce significant ordering of the lipid tails within a biological membrane. researchgate.net
A critical aspect of these simulations is the accurate treatment of long-range electrostatic interactions, for which methods like the Particle-Mesh Ewald (PME) are considered essential to avoid artifacts and to obtain results consistent with experimental data, such as the correct area per lipid molecule. nih.gov Computational analysis of MD simulation trajectories allows for the quantification of several key membrane properties that are perturbed by the presence of DTDAB. These properties include the bilayer thickness, area per lipid, and the deuterium (B1214612) order parameters of the lipid acyl chains, which collectively describe the structural integrity and fluidity of the membrane. nih.govrsc.org
Quantum mechanics calculations, especially those using Density Functional Theory (DFT), offer a complementary approach by providing detailed electronic structure information and accurate energetic calculations of interactions. DFT is particularly useful for studying the non-covalent interactions between DTDAB and specific residues of a protein or with the headgroups of lipid molecules. nih.gov Through techniques like Energy Decomposition Analysis (EDA), the binding energy can be broken down into its constituent parts, such as electrostatic, exchange-repulsion, and dispersion components, to understand the fundamental forces driving the interaction. nih.govnih.gov While computationally intensive, this method can provide precise insights into the binding affinity and specificity of DTDAB for biological macromolecules.
The following table presents representative data that would be obtained from molecular dynamics simulations of a model lipid bilayer (like DMPC - dimyristoylphosphatidylcholine) in the absence and presence of DTDAB. The values are illustrative and based on findings for similar cationic surfactants, demonstrating the expected impact of DTDAB on membrane structure.
| Membrane Property | Pure DMPC Bilayer | DMPC Bilayer with 10 mol% DTDAB | Description of Parameter |
|---|---|---|---|
| Average Bilayer Thickness (nm) | 3.5 ± 0.1 | 3.8 ± 0.1 | The distance between the average positions of the phosphate (B84403) groups in the two leaflets of the bilayer. |
| Average Area per Lipid (nm²) | 0.62 ± 0.02 | 0.58 ± 0.02 | The average lateral area occupied by a single lipid molecule in the plane of the membrane. |
| Average Deuterium Order Parameter (|S_CD|) for sn-2 Chain | 0.21 ± 0.03 | 0.28 ± 0.03 | A measure of the orientational order of the lipid acyl chains. Higher values indicate a more ordered (less fluid) membrane. |
The data illustrates that the incorporation of DTDAB is predicted to increase the thickness and order of the lipid bilayer while decreasing the area per lipid. This is consistent with the rigid structure of DTDAB's two long alkyl chains inserting into the hydrophobic core of the membrane, leading to a more condensed and less fluid state.
The theoretical study of DTDAB's interaction with proteins is less common in the literature but follows established computational protocols. A typical approach would involve docking simulations to predict the most likely binding site of a DTDAB molecule on a protein surface, followed by long-term MD simulations of the DTDAB-protein complex to assess the stability of the binding pose and any conformational changes induced in the protein. mdpi.com DFT calculations could then be performed on a "cluster model" of the binding site to accurately compute the binding free energy. nih.gov
The following table outlines the key theoretical frameworks and the insights they provide into the interactions of DTDAB with biological systems.
| Theoretical Framework | Biological System Component | Key Research Findings and Insights |
|---|---|---|
| All-Atom Molecular Dynamics (MD) Simulations | Lipid Bilayers | - Elucidation of the insertion and orientation of DTDAB within the membrane.
|
| Density Functional Theory (DFT) | Proteins and Lipid Headgroups | - Accurate calculation of binding energies between DTDAB and specific molecular partners.
|
| Coarse-Grained MD Simulations | Large-scale membrane phenomena (e.g., vesicle formation, pore formation) | - Investigation of collective behaviors of many DTDAB molecules over longer timescales.
|
Environmental Impact and Ecotoxicological Research of Dimethylditetradecylammonium Bromide
Environmental Fate and Distribution in Various Compartments
Quaternary ammonium (B1175870) compounds, upon their release into the environment, are known to partition between different environmental compartments, primarily driven by their cationic nature and hydrophobicity. A significant portion of QACs entering the environment does so through wastewater systems. nih.gov It is anticipated that approximately 75% of QAC applications result in their eventual discharge into sewers and wastewater treatment plants (WWTPs).
Once in aquatic systems, QACs exhibit a strong tendency to adsorb to particulate matter, sludge, and sediments due to the electrostatic attraction between the positively charged nitrogen atom of the QAC molecule and negatively charged surfaces of solids. nih.gov This sorption process is a key factor governing their environmental distribution, leading to their accumulation in the solid phases of aquatic environments. Consequently, while concentrations in the water column may be reduced, sediments and soils can become significant sinks for these compounds. acs.org The persistence of QACs can vary depending on the compound's specific structure and the prevailing environmental conditions. nih.gov
In wastewater treatment plants, the primary removal mechanism for QACs is adsorption to sludge. nih.gov While biodegradation can occur, the rate of sorption to solids is often much faster. nih.gov This leads to a significant portion of the QAC load being incorporated into sewage sludge.
Furthermore, high concentrations of QACs in WWTPs can have inhibitory effects on the microbial communities essential for biological treatment processes. For instance, QACs can inhibit both heterotrophic bacteria and nitrifying bacteria in aerobic systems, and they can be inhibitory to methanogenesis in anaerobic systems. hydrosolutions.com
Ecotoxicity Studies in Aquatic and Terrestrial Organisms
The ecotoxicity of QACs is a significant concern due to their surfactant properties, which can disrupt the cell membranes of organisms. While specific ecotoxicological data for Dimethylditetradecylammonium bromide is limited in publicly available literature, studies on other QACs provide insights into the potential effects on aquatic and terrestrial life.
Generally, QACs are known to be toxic to a range of aquatic organisms. Their cationic surfactant nature allows them to interact with and disrupt the negatively charged cell membranes of microorganisms and the gill surfaces of fish, leading to adverse effects. The toxicity of QACs can vary based on the specific compound and the test organism.
| Compound Class | Organism | Endpoint | Toxicity Value |
| QACs | Nitrifying Bacteria | Inhibition | 4-5 mg/L |
| QACs | Heterotrophic Bacteria | Inhibition | ~10 mg/L |
| QACs | Anaerobic Bacteria & Archaea | Inhibition | 5 mg/L |
This table provides generalized toxicity data for Quaternary Ammonium Compounds (QACs) as a class, based on available research. Specific values for this compound bromide are not available. hydrosolutions.com
The ecotoxicity of QACs in the environment is influenced by various factors, most notably the presence of sorbents like organic matter and suspended solids. The strong affinity of QACs for these materials can reduce their concentration in the water column and thus their bioavailability to pelagic organisms. nih.gov This sequestration into sediment and sludge means that while the risk to water-dwelling organisms might be lessened, benthic organisms that live in or ingest sediment may be at higher risk of exposure.
Studies on the disinfectant properties of QACs have shown that the presence of organic material can reduce their efficacy. nih.gov This suggests that in natural environments rich in organic matter, the toxicity of QACs may be lower than what is observed in clean laboratory water.
Mechanisms of Environmental Toxicity and Bioaccumulation
The primary mechanism of toxicity for QACs is related to their cationic surfactant properties. The positively charged head of the molecule interacts with the negatively charged phospholipids (B1166683) in the cell membranes of organisms. This interaction disrupts the membrane's structure and integrity, leading to increased permeability, leakage of cellular contents, and ultimately cell death.
The potential for bioaccumulation of this compound bromide is linked to its environmental fate. Due to its strong sorption to solids, organisms living in or interacting with sediments could be exposed to higher concentrations. While QACs are generally considered to have a low to moderate potential for bioaccumulation in the fatty tissues of organisms due to their surfactant nature, their persistence in sediments could lead to long-term exposure for benthic invertebrates and the fish that feed on them. However, specific bioaccumulation studies for this compound bromide are not widely available.
Mitigation Strategies for Environmental Release and Contamination
Given the potential environmental impacts of QACs, several mitigation strategies can be considered to reduce their release and contamination.
Wastewater Treatment Optimization: Enhancing the removal of QACs in wastewater treatment plants is a key mitigation step. While biological degradation is limited, advanced treatment processes could be employed.
Use of Neutralizing Agents: In industrial wastewater streams with high concentrations of QACs, the addition of neutralizing biochemicals can bind the free QACs and reduce their toxicity to the microbial biomass in biological treatment systems. hydrosolutions.com Products like NeutraQuat™ are designed for this purpose. hydrosolutions.com
Source Control: Reducing the quantity of QACs entering wastewater systems in the first place is a critical preventative measure. This can involve promoting the use of alternative disinfectants where appropriate and ensuring the proper disposal of products containing high concentrations of QACs.
Sludge Management: As QACs tend to accumulate in sewage sludge, the management of this sludge is important. The potential for QACs to enter the terrestrial environment through the land application of biosolids warrants careful consideration and may require further research to establish safe application rates.
Toxicological Studies and Safety Assessments of Dimethylditetradecylammonium Bromide
Acute and Chronic Toxicity Studies in Animal Models
Dose-Response Relationships and Lethal Dose Determinations
Specific studies determining the dose-response relationship and the median lethal dose (LD50) for Dimethylditetradecylammonium bromide were not identified in a review of available scientific literature. Consequently, no quantitative data on lethal dosage or the dose-dependent nature of its toxicity can be presented.
Organ-Specific Toxicity and Histopathological Manifestations
There is a lack of specific research detailing the organ-specific toxicity and resulting histopathological changes following acute or chronic exposure to this compound bromide in animal models. Investigations into which organs may be targeted and the microscopic tissue alterations that may occur have not been published.
Cellular and Molecular Mechanisms of Toxicity
Research into the precise cellular and molecular mechanisms underlying the toxicity of this compound bromide is not extensively documented. However, general principles of toxicity for cationic surfactants provide a basis for potential mechanisms.
Interaction with Membrane Transport Systems
Specific studies detailing the interaction of this compound bromide with membrane transport systems, such as P-glycoprotein or Organic Anion Transporters, are not available in the current scientific literature. The potential for this compound to act as a substrate or inhibitor for these transport proteins has not been reported.
Impact on Neuronal Transmission
The direct impact of this compound bromide on neuronal transmission has not been a subject of published research. While general effects of ammonium (B1175870) ions on synaptic transmission have been studied, these findings are not directly applicable to the complex quaternary ammonium structure of this compound bromide nih.gov. Therefore, no specific data on its neurotoxic potential or mechanisms of action on synapses can be provided.
Effects on Cell Membranes and Permeability
As a cationic surfactant, this compound bromide is anticipated to interact with cell membranes. Cationic lipids and surfactants typically interact with the negatively charged components of cell membranes, which can lead to disruption of the membrane's structural integrity and an increase in its permeability nih.govnih.govresearchgate.net. This disruption can cause leakage of intracellular components and ultimately lead to cell death. Studies on similar long-chain quaternary ammonium compounds have shown that binding to the cell membrane occurs primarily through hydrophobic interactions with lipids, resulting in membrane perturbation nih.gov. This interaction can lead to the leakage of macromolecules from the treated cells nih.gov. The positively charged headgroup of these molecules interacts with the polar surface of the membrane, while the hydrophobic alkyl chains insert into the lipid bilayer, affecting its fluidity and stability nih.govnih.govresearchgate.net. However, specific experimental data quantifying the effect of this compound bromide on membrane potential, fluidity, or the precise nature of its interaction with lipid bilayers is not currently available.
Immunotoxicity and Respiratory Outcomes
The potential for this compound bromide to modulate the immune system and affect respiratory function is a key area of toxicological interest.
Immunotoxicity:
Research has indicated that some quaternary ammonium compounds can have immunomodulatory effects. For instance, a related compound, dimethyldioctadecylammonium bromide (DDA), has been investigated for its adjuvant properties in vaccines, suggesting it can stimulate an immune response. Studies have shown that DDA can enhance the immune response to antigens, leading to increased antibody production. This suggests a direct interaction with components of the immune system. However, the broader immunotoxicological profile, including the potential for immunosuppression or hypersensitivity, requires further investigation.
Respiratory Outcomes:
Inhalation of quaternary ammonium compounds can lead to respiratory irritation. Safety data for this compound bromide indicates that it may cause respiratory irritation nih.gov. Exposure to aerosols or dust of QACs can result in symptoms such as coughing and shortness of breath. For individuals with pre-existing respiratory conditions, such as asthma, exposure could potentially exacerbate their symptoms. While specific studies on the respiratory outcomes of this compound bromide are not widely available, the general classification of QACs as respiratory irritants warrants caution in handling and use where inhalation exposure is possible.
Regulatory and Safety Guidelines in Research and Application
The safe handling and use of this compound bromide are governed by general chemical safety regulations and guidelines. Specific occupational exposure limits for this compound have not been established by major regulatory bodies. However, safety data sheets (SDS) provide crucial information for risk management.
According to available safety data, this compound bromide is classified as a skin and eye irritant. As such, the use of personal protective equipment (PPE), including gloves and safety glasses, is recommended when handling the substance. In environments where dust or aerosols may be generated, respiratory protection should be utilized to prevent inhalation.
Regulatory bodies such as the Environmental Protection Agency (EPA) in the United States and the European Chemicals Agency (ECHA) oversee the registration and safety assessment of chemical substances. While specific, detailed regulations for this compound bromide may not be prominent, it falls under the general framework of chemical safety legislation that requires manufacturers and importers to provide data on the hazardous properties of their substances and to assess the potential risks.
Interactive Data Table: GHS Hazard Classifications for a Related Compound (Dimethyldioctadecylammonium bromide)
| Hazard Class | Hazard Category |
| Skin irritation | 2 |
| Eye irritation | 2A |
| Specific target organ toxicity – single exposure (respiratory tract irritation) | 3 |
It is imperative for researchers and industrial users to consult the most current safety data sheets and adhere to local and national regulations concerning chemical handling, storage, and disposal.
Future Directions and Interdisciplinary Research for Dimethylditetradecylammonium Bromide
Integration with Artificial Intelligence and Machine Learning in Compound Design
The convergence of artificial intelligence (AI) and chemistry is opening new frontiers in molecular design. For dimethylditetradecylammonium bromide, AI and machine learning (ML) offer the potential to move beyond trial-and-error synthesis and towards predictive, targeted development.
Researchers are increasingly using computational pipelines to link the chemical and biological spaces of QACs. semanticscholar.org Deep learning models, trained on large datasets of existing QACs, can analyze structure-activity relationships, correlating properties like alkyl chain length and molecular charge with biological efficacy. digitellinc.comdigitellinc.com These models can then generate novel QAC structures with predicted or optimized properties, such as enhanced antimicrobial activity against specific resistant strains like Staphylococcus aureus. semanticscholar.orgdigitellinc.comdigitellinc.com
For this compound bromide, this could mean:
Designing Analogs: ML algorithms can predict how modifications to its dual tetradecyl chains or dimethylammonium head group would affect its surfactant properties, biodegradability, or antimicrobial potency.
Optimizing Formulations: AI can be used to predict the performance of this compound bromide in complex mixtures, forecasting physical properties like dispersion and viscosity in self-assembled systems. rsc.org
Accelerating Discovery: By pre-screening virtual compounds, AI reduces the time and resources spent on synthesizing and testing molecules that are unlikely to meet desired criteria, thereby streamlining the development of next-generation QACs. digitellinc.comresearchgate.net
Advanced Spectroscopic and Imaging Techniques for Real-Time Analysis
Understanding the dynamic behavior of this compound bromide as it self-assembles is crucial to its function as a surfactant and its application in areas like drug delivery and material science. sigmaaldrich.com Advanced spectroscopic and imaging techniques are making it possible to observe these processes in real time.
A significant challenge in studying surfactant self-assembly is the extremely short timescale on which it occurs, often in milliseconds. esrf.fr Techniques like time-resolved small-angle X-ray scattering (SAXS) combined with rapid mixing methods can capture the entire structural evolution from individual surfactant molecules (unimers) to fully formed micelles. esrf.fr This provides unprecedented insight into the nucleation and growth mechanisms, allowing researchers to validate long-standing theories of micelle formation. esrf.fr
Furthermore, real-time visualization techniques can monitor how surfactants influence colloidal self-assembly during processes like evaporation, revealing the dominating role they play in determining properties like wetting angle and final lattice structure. researchgate.net For this compound bromide, applying these advanced methods could elucidate:
The precise kinetics of its micelle formation. esrf.fr
How its structure influences the morphology of aggregates (e.g., spherical or rod-like micelles).
Its interaction with other molecules or surfaces at a nanoscale level in real time.
These detailed structural and kinetic insights are invaluable for the rational design of formulations where the self-assembled structure is key to performance.
Development of Novel Analytical Methods for Detection and Quantification
The widespread use of QACs necessitates robust and sensitive analytical methods for their detection and quantification in various matrices, from environmental samples to industrial products. acs.orgcanada.ca While methods like spectrophotometry and chromatography are used, there is an ongoing challenge to develop a single method that can effectively recover and analyze the diverse range of QACs, which vary greatly in properties like chain length and hydrophobicity. acs.orgcabidigitallibrary.org
Future research is focused on overcoming challenges such as the tendency of QACs to adsorb to container walls and sample preparation materials, which can lead to inaccurate quantification. canada.ca Innovations in this area include:
Advanced Extraction Techniques: Developing more efficient solid-phase extraction (SPE) and accelerated solvent extraction (ASE) protocols that ensure high recovery rates for a broad range of QACs. canada.ca
High-Resolution Mass Spectrometry: Utilizing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise detection and quantification of individual QACs in complex mixtures. canada.carsc.org
Novel Sensor Platforms: this compound bromide itself has been used to create self-assembled coatings for capillary electrophoresis in conjunction with laser-induced fluorescence detection (CE-LIF), demonstrating its utility in advanced analytical systems for separating and quantifying protein-dye complexes. researchgate.net This opens possibilities for using it as a component in new biosensors. researchgate.netnih.gov
The table below summarizes the performance of various analytical methods used for QACs, highlighting the parameters that new methods for this compound bromide would seek to improve.
| Analytical Technique | Analyte(s) | Linear Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery Rate | Reference(s) |
| Spectrophotometry | QACs on stainless steel | 0.5–10 mg L⁻¹ | 0.53 mg L⁻¹ | 1.77 mg L⁻¹ | 81–97% | cabidigitallibrary.org |
| HPLC-MS/MS | 5 QACs in foodstuffs | 5.00–500.00 µg L⁻¹ | - | 10.00 µg L⁻¹ | 76.8–102.5% | rsc.org |
| LC-MS/MS | 13 QACs in wastewater | - | - | - | 101–111% (SPE) | canada.ca |
| Thin-Layer Chromatography | Decamethonium in urine | - | 0.1 µg/mL | - | 80–90% | nih.gov |
| LC-MS/MS | Tetrabutylammonium bromide | 0.0310–0.1530% | S/N Ratio 3.46 at 0.01% | S/N Ratio 10:1 at 0.031% | 91.8–101.6% | researchgate.net |
Sustainable Synthesis and Green Chemistry Approaches
With growing environmental concerns over the persistence and potential toxicity of some chemical compounds, the principles of green chemistry are becoming central to the synthesis of new materials. rsc.orgnih.gov For QACs like this compound bromide, this translates into designing more environmentally friendly alternatives.
A key research direction is the development of biodegradable QACs. rsc.org This involves incorporating intentionally weaker, cleavable chemical bonds (such as ester or carbonate groups) into the molecular structure. rsc.orgmdpi.com These bonds can be broken down under natural environmental conditions (e.g., changes in pH or temperature), degrading the surfactant into less harmful components. rsc.org
Other sustainable approaches include:
Renewable Feedstocks: Synthesizing QACs from renewable materials rather than petroleum-based precursors. mdpi.com
Novel Hydrophobic Moieties: Replacing traditional alkyl chains with alternative structures, such as zinc phthalocyanine, to create potent disinfectants that may have a better environmental profile. nih.govresearchgate.net
Efficient Synthesis: Designing synthetic routes that are more efficient, use less hazardous solvents, and generate minimal waste. rsc.org
Applying these principles to this compound bromide could lead to the creation of "green" analogs that retain its desirable surfactant properties while exhibiting improved biodegradability and lower environmental impact.
Collaborative Research Initiatives and International Perspectives
The complex nature of surfactants and their wide-ranging applications demand a multidisciplinary and global approach to research. Advancing the science of this compound bromide will depend on breaking down silos between different scientific fields and fostering international cooperation.
Initiatives like the International Week on Surfactant Research (IWSR) are vital, creating platforms for biologists, pharmacologists, chemists, and clinicians from around the world to share knowledge and spark new collaborations. nih.govmcascientificevents.eu Similarly, dedicated research centers like the Institute for Applied Surfactant Research (IASR) at the University of Oklahoma bring together experts from chemical engineering, environmental science, and other fields to tackle diverse problems related to surfactant technology. ou.edu
International surveys on the clinical application of surfactants have revealed significant variations in practices and techniques across different countries, underscoring the need for global collaboration to establish standardized, evidence-based protocols. nih.gov For this compound bromide, this collaborative spirit is essential for:
Pooling Data: Sharing large datasets to train more powerful AI models for compound design.
Standardizing Methods: Establishing universal protocols for toxicity and efficacy testing.
Addressing Global Challenges: Working together on solutions for environmental remediation, enhanced oil recovery, and the development of novel drug delivery systems. ou.edu
Such international and interdisciplinary efforts are the most effective way to unlock the full potential of compounds like this compound bromide and translate fundamental research into practical, real-world solutions. nih.gov
Q & A
Q. What are the recommended methods for synthesizing Dimethylditetradecylammonium bromide with high purity?
The synthesis typically involves quaternization of dimethylamine with tetradecyl bromide under controlled conditions. Purification can be achieved via recrystallization using solvents like ethanol or acetone. Structural validation requires nuclear magnetic resonance (NMR) spectroscopy for proton/carbon assignments and elemental analysis to confirm stoichiometry. For analogous compounds (e.g., dimethyldistearylammonium bromide), reaction optimization via temperature and stoichiometric control is critical to minimize byproducts .
Q. How can the critical micelle concentration (CMC) of this compound bromide be determined experimentally?
Conductimetry is the most common method, where a sharp inflection in conductivity vs. concentration plots indicates CMC. Fluorimetric assays using pyrene as a probe can also detect CMC by monitoring changes in fluorescence intensity ratios (e.g., I₃/I₁). For precision, combine multiple techniques (e.g., surface tension measurements) to account for solvent-specific artifacts .
Q. What spectroscopic techniques are effective for confirming the structure and purity of this compound bromide?
Attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectroscopy identifies functional groups (e.g., C-N⁺ stretching at ~1,480 cm⁻¹). X-ray diffraction (XRD) verifies crystalline structure, while thermogravimetric analysis (TGA) assesses thermal stability and purity by tracking mass loss profiles. NMR (¹H/¹³C) remains indispensable for molecular confirmation .
Advanced Research Questions
Q. How do mixed solvent systems (e.g., water-DMSO) affect the micellization behavior of this compound bromide?
Mixed solvents alter micelle aggregation numbers and CMC due to changes in solvent polarity. For dodecyltrimethylammonium bromide (DTAB), small-angle neutron scattering (SANS) revealed reduced micelle size in water-DMSO mixtures as DMSO disrupts hydrophobic interactions. Similar methodologies can be applied, with density measurements to calculate partial molar volumes and assess solvent-micelle interactions .
Q. What experimental designs are optimal for studying nanoparticle stabilization using this compound bromide?
A factorial design (e.g., 2² full factorial) can evaluate variables like surfactant concentration and temperature. Turbiscan AG Station analysis provides real-time monitoring of nanoparticle colloidal stability via backscattering profiles. For DDAB-coated nanostructured lipid carriers, factorial designs identified optimal surfactant-to-lipid ratios for minimizing particle aggregation .
Q. How can thermodynamic parameters (ΔG, ΔH, ΔS) of micellization be calculated for this surfactant?
Temperature-dependent conductimetry data is used to calculate Gibbs free energy (ΔG = RT ln(CMC)), while van’t Hoff plots (ln(CMC) vs. 1/T) derive enthalpy (ΔH) and entropy (ΔS). For tetra-decyltrimethylammonium bromide, fluorimetric studies at varying temperatures validated these parameters, accounting for solvent entropy contributions .
Q. What safety protocols are critical for handling this compound bromide in aquatic toxicity studies?
Follow GHS Category 1 guidelines for aquatic toxicity: use secondary containment to prevent environmental release, wear nitrile gloves and goggles, and avoid drainage systems. Acute toxicity testing on Daphnia magna requires controlled disposal via certified waste facilities. Safety data sheets (SDS) for analogous surfactants (e.g., CTAB) emphasize respiratory protection in aerosol-generating procedures .
Methodological Considerations for Data Interpretation
Q. How do interactions with nonionic surfactants (e.g., Brij-35) influence mixed micelle formation?
Binary surfactant systems (e.g., DTAB + Brij-35) exhibit synergistic effects, lowering CMC and altering micelle morphology. Use isothermal titration calorimetry (ITC) to quantify binding energetics and dynamic light scattering (DLS) to monitor size changes. For gemini surfactants, mixed micelles show enhanced solubilization capacity for hydrophobic compounds .
Q. What models are suitable for predicting environmental transport of this surfactant in unsaturated soils?
Field-scale bromide tracer studies (e.g., loamy sand experiments) validate advection-dispersion models. Monitor solute velocity via vacuum solution samplers and soil cores to assess lateral heterogeneity. Coefficient of variation (CV) analysis for mass recovery (~50%) highlights the need for stochastic modeling in risk assessments .
Q. How can this compound bromide enhance drug delivery systems?
In pharmaceutical deep eutectic solvents (PDES), it improves drug solubility and antimicrobial efficacy. For DDAB-based formulations, optimize surfactant-lipid ratios via zeta potential measurements and antibacterial assays (e.g., MIC against S. aureus). Stability studies under accelerated conditions (40°C/75% RH) ensure formulation robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
